molecular formula C24H17ClO5 B4665001 benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No. B4665001
M. Wt: 420.8 g/mol
InChI Key: ITGSMVWJSINDMJ-UHFFFAOYSA-N
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Description

Benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known as benzyl ferulate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Benzyl ferulate has been studied for its potential applications in various fields, including food science, medicine, and agriculture. In food science, it has been shown to have antioxidant properties that can help prevent lipid oxidation and improve the shelf life of food products. In medicine, it has been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. In agriculture, it has been studied for its potential use as a natural herbicide.

Mechanism of Action

The mechanism of action of benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate ferulate is not fully understood, but it is believed to be due to its antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can help protect cells from oxidative damage. It has also been shown to inhibit the expression of pro-inflammatory cytokines, which can help reduce inflammation.
Biochemical and Physiological Effects:
Benzyl ferulate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to improve cognitive function and reduce oxidative stress in the brain. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate ferulate is that it is a natural compound that can be easily synthesized from ferulic acid and benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate alcohol. It also has low toxicity and is generally considered safe for human consumption. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive for use in lab experiments.

Future Directions

There are many future directions for research on benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate ferulate. One area of interest is its potential use as a natural herbicide in agriculture. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in medicine and food science.
Conclusion:
Benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, or benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate ferulate, is a compound that has shown promise in various fields due to its antioxidant properties and potential health benefits. While more research is needed to fully understand its mechanism of action and its potential applications, it is clear that benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate ferulate is a compound worth studying further.

properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c25-19-9-6-17(7-10-19)21-12-18-8-11-20(13-22(18)30-24(21)27)28-15-23(26)29-14-16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGSMVWJSINDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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